molecular formula C20H27NO2 B1451136 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline CAS No. 1040686-04-1

3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline

Cat. No.: B1451136
CAS No.: 1040686-04-1
M. Wt: 313.4 g/mol
InChI Key: LYCWCFHOVPEHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a secondary butoxy group and a propoxybenzyl group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline can be achieved through a multi-step process involving the following key steps:

    Formation of the Aniline Core: The starting material, aniline, undergoes a nucleophilic substitution reaction with a suitable alkyl halide to introduce the secondary butoxy group.

    Introduction of the Propoxybenzyl Group: The intermediate product is then reacted with 3-propoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include toluene and dichloromethane, and the reactions are often carried out under inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline: Characterized by the presence of both secondary butoxy and propoxybenzyl groups.

    3-(Sec-butoxy)-N-(3-methoxybenzyl)aniline: Similar structure but with a methoxy group instead of a propoxy group.

    3-(Sec-butoxy)-N-(3-ethoxybenzyl)aniline: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

This compound is unique due to the specific combination of secondary butoxy and propoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-butan-2-yloxy-N-[(3-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-4-12-22-19-10-6-8-17(13-19)15-21-18-9-7-11-20(14-18)23-16(3)5-2/h6-11,13-14,16,21H,4-5,12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCWCFHOVPEHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline
Reactant of Route 3
Reactant of Route 3
3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline
Reactant of Route 4
3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline
Reactant of Route 5
3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline
Reactant of Route 6
3-(Sec-butoxy)-N-(3-propoxybenzyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.